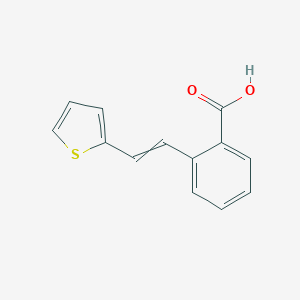

2-(2-Thiophen-2-ylethenyl)benzoic acid

説明

BenchChem offers high-quality 2-(2-Thiophen-2-ylethenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thiophen-2-ylethenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-thiophen-2-ylethenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSJZCAENPGUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353378 | |

| Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966-89-8 | |

| Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2-(2-Thiophen-2-ylethenyl)benzoic Acid

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Strategic Context

The molecule 2-(2-Thiophen-2-ylethenyl)benzoic acid (also referred to as o-[2-(2-thienyl)vinyl]benzoic acid) represents a critical structural motif in organic synthesis. It serves as a "stilbene-like" photoswitch and, more importantly, as a pivotal intermediate in the synthesis of fused polycyclic heterocycles, such as thieno[2,3-c]isocoumarins .

For drug development professionals, this scaffold is significant due to its potential bioactivity (analogous to stilbenoid NSAIDs) and its utility in constructing polyaromatic cores for optoelectronic materials.

This guide moves beyond generic textbook preparations. It contrasts two distinct synthetic philosophies:

-

The "Masked" Horner-Wadsworth-Emmons (HWE) Route: Prioritizes mild conditions and stereoselectivity (favored for small-scale, high-purity library generation).

-

The Perkin-Gabriel Condensation: A robust, solvent-free approach favored for industrial scale-up, despite harsher thermal requirements.

Retrosynthetic Analysis & Pathway Selection

To synthesize the target efficiently, we must address the core challenge: constructing the ethenyl bridge between an electron-rich heterocycle (thiophene) and an ortho-substituted benzoic acid without inducing premature cyclization to the isocoumarin.

Strategic Disconnections

-

Disconnection A (Vinyl-Aryl Bond): Implies a Heck reaction. While feasible, palladium catalysis with ortho-halobenzoic acids often suffers from competitive decarboxylation or cyclization.

-

Disconnection B (Double Bond Formation): The most reliable disconnection.

-

Path 1 (HWE): Reacting a benzyl phosphonate with a thiophene aldehyde.

-

Path 2 (Perkin): Condensing a phenyl anhydride with a thienyl acetic acid.

-

Pathway Decision Matrix

| Feature | Method A: HWE / Nitrile Hydrolysis | Method B: Perkin Condensation |

| Precursor | o-Cyanobenzyl phosphonate | Phthalic Anhydride + 2-Thiopheneacetic acid |

| Conditions | Mild (40°C), Basic | Harsh (180–200°C), Acidic/Basic |

| Stereoselectivity | High (E-isomer) | High (E-isomer via thermodynamic control) |

| Intermediate | 2-(2-thienylvinyl)benzonitrile | 3-(2-thienylmethylene)phthalide |

| Primary Risk | Incomplete hydrolysis of nitrile | Decarboxylation of thienylacetic acid |

| Recommendation | Primary Protocol (High Purity) | Secondary Protocol (Scale-Up) |

Visualization: Synthetic Logic Flow

The following diagram illustrates the two primary routes and the crucial divergence points.

Figure 1: Comparative synthetic workflows. The Left branch (Blue) represents the HWE/Nitrile route; the Right branch (Green) represents the Perkin route.

Detailed Experimental Protocols

Protocol A: The Nitrile Hydrolysis Route (Recommended)

Rationale: This method avoids the handling of unstable ortho-carboxy phosphonium salts by using a nitrile "mask" for the carboxylic acid. This prevents zwitterion formation during the ylide generation.

Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate

-

Reagents: o-Cyanobenzyl bromide (1.0 eq), Triethyl phosphite (1.2 eq).

-

Procedure: Mix reagents neat or in toluene. Heat to reflux (130–150°C) for 4 hours (Arbuzov rearrangement). Ethyl bromide byproduct is distilled off.

-

Purification: Vacuum distillation to remove excess phosphite.

Step 2: Horner-Wadsworth-Emmons Coupling

-

System: 3-neck flask, N2 atmosphere.

-

Reagents: Phosphonate (from Step 1, 1.0 eq), 2-Thiophenecarboxaldehyde (1.0 eq), Sodium Ethoxide (NaOEt) or NaH (1.1 eq), DMF or Ethanol.

-

Execution:

-

Dissolve phosphonate and aldehyde in solvent.

-

Add base dropwise at 0°C to control exotherm.

-

Allow to warm to 40°C and stir for 5 hours.

-

-

Workup: Pour into ice water. The intermediate 2-[2-(2-thienyl)vinyl]benzonitrile precipitates as a solid. Filter and recrystallize (EtOH).

Step 3: Hydrolysis to Target Acid

-

Reagents: Nitrile intermediate, H2SO4 (30% aq) or NaOH (10% aq) followed by acid. Note: Acidic hydrolysis is preferred to prevent side-reactions on the thiophene ring, though base hydrolysis is faster.

-

Execution:

-

Suspend nitrile in H2SO4/Water mixture.

-

Reflux at 150°C for 24 hours.

-

Critical Endpoint: Monitor disappearance of the Nitrile IR peak (~2220 cm⁻¹).

-

-

Isolation: Cool to room temperature. Adjust pH to 3–4. The brown/tan solid precipitates.

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Protocol B: The Perkin Condensation (Alternative)

Rationale: Useful for avoiding phosphorus waste, but requires high temperatures which may degrade the thiophene moiety.

-

Reagents: Phthalic anhydride (1.0 eq), 2-Thiopheneacetic acid (1.0 eq), Sodium Acetate (catalytic, fused).

-

Execution:

-

Fuse reagents in a sand bath at 230°C -> 240°C for 2 hours.

-

Monitor water evolution.[1]

-

-

Intermediate Isolation: The product is 3-(2-thienylmethylene)phthalide .[2]

-

Ring Opening:

-

Reflux the phthalide in 10% NaOH.

-

Critical Step: Acidify very carefully with cold HCl to pH 5. If the pH drops too low or the solution is hot, the acid will dehydrate back to the phthalide (lactone).

-

Characterization & Data Analysis

To validate the synthesis, the following analytical data must be confirmed. The molecule exists primarily as the (E)-isomer due to steric constraints.

Quantitative Data Summary

| Property | Specification / Expected Value | Notes |

| Molecular Formula | C₁₃H₁₀O₂S | MW: 230.28 g/mol |

| Appearance | Light brown to yellow crystalline solid | Darkens upon oxidation |

| Melting Point | 160°C – 165°C | Lower MP suggests cis isomer or impurities |

| Solubility | Soluble in DMSO, Acetone, Hot EtOH | Insoluble in water |

| TLC (Rf) | ~0.4 (Hexane:EtOAc 1:1) | Acid streak (add 1% AcOH to eluent) |

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

-

Acid Proton: δ 12.5–13.0 (br s, 1H, -COOH). Exchangeable with D₂O.

-

Vinylic Protons: Two doublets are diagnostic for the E-stilbene bridge.

-

δ 7.45 (d, J = 16.0 Hz, 1H, =CH-Ar)

-

δ 7.15 (d, J = 16.0 Hz, 1H, =CH-Thiophene)

-

Note: A coupling constant (J) of ~16 Hz confirms Trans (E) geometry. Cis would be ~10-12 Hz.

-

-

Aromatic Region:

-

δ 7.9 (d, 1H, ortho-proton of benzoic acid).

-

δ 7.3–7.7 (m, 3H, remaining benzene protons).

-

-

Thiophene Region:

-

δ 7.5 (d, 1H), δ 7.1 (d, 1H), δ 7.05 (dd, 1H).

-

IR Spectroscopy (ATR)

-

Carbonyl (C=O): 1680–1695 cm⁻¹ (Conjugated carboxylic acid). Note: If a peak appears at 1760 cm⁻¹, the phthalide (lactone) has formed/reformed.

-

OH Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid dimer).

-

Alkene (C=C): 1620 cm⁻¹.

Purification & Quality Control Workflow

The purification of ortho-vinyl benzoic acids is delicate due to the lactone-acid equilibrium. The following flowchart ensures isolation of the open-chain acid.

Figure 2: Purification logic to separate the target acid from non-acidic impurities and prevent lactonization.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Low Yield (HWE Route) | Incomplete deprotonation of phosphonate. | Ensure reagents are anhydrous; increase base to 1.2 eq. |

| Product is an Oil | Presence of Z-isomer or solvent retention. | Triturate with cold hexanes; check NMR for cis-coupling. |

| IR shows 1760 cm⁻¹ | Spontaneous cyclization to phthalide (lactone). | The workup was too acidic or too hot. Re-hydrolyze with dilute NaOH and acidify cold. |

| Dark/Black Product | Polymerization of thiophene moiety. | Exclude light during reaction; use radical inhibitor (BHT) during workup. |

References

-

Patent CN101475559B. Preparation method of 2-[2-(thienyl) vinyl] benzoic acid.[3] (2012).[3] Available at:

- Karmakar, R., et al. "Synthesis of 3-(heteroaryl)phthalides and their conversion to 3-(heteroaryl)isocoumarins." Journal of Heterocyclic Chemistry.

-

Organic Syntheses, Coll. Vol. 3. o-Chlorobenzaldehyde and related Wittig/HWE methodologies. Available at: [Link]

Sources

Structural Characterization & Crystallographic Analysis: 2-(2-Thiophen-2-ylethenyl)benzoic Acid

[1]

Executive Summary

2-(2-Thiophen-2-ylethenyl)benzoic acid represents a class of conjugated organic acids where a thiophene ring replaces one phenyl group of the classic stilbene scaffold.[1] Its crystal structure is of significant interest to researchers in medicinal chemistry (as a precursor to benzothiophene derivatives like Ketotifen) and materials science (due to its photo-switchable vinyl bridge).[1]

This guide details the chemical architecture, synthesis-dependent crystal growth, and the crystallographic packing motifs that define its solid-state behavior.[1] It serves as a blueprint for characterizing this molecule and its analogs.[1]

Chemical Architecture & Molecular Geometry[1]

The molecule consists of a benzoic acid moiety linked to a thiophene ring via a vinyl (ethenyl) bridge. The structural integrity relies on the conjugation across the C=C double bond, which imposes specific geometric constraints.

Isomerism and Planarity

-

Configuration: The synthesis typically yields the (E)-isomer (trans) as the thermodynamically stable product.[1] The steric hindrance between the carboxylic acid group and the thiophene ring in the (Z)-isomer disfavors its formation without photochemical activation.[1]

-

Planarity: The molecule exhibits a high degree of planarity to maximize

-orbital overlap between the thiophene, the vinyl bridge, and the benzene ring.[1] This planarity is the primary driver for its crystallization behavior, facilitating strong

Key Functional Motifs

| Motif | Structural Role | Crystallographic Impact |

| Carboxylic Acid (-COOH) | H-Bond Donor/Acceptor | Forms centrosymmetric dimers ( |

| Vinyl Bridge (-CH=CH-) | Rigid Linker | Enforces extended conjugation; susceptible to [2+2] photocycloaddition in the solid state.[1] |

| Thiophene Ring | Electron Rich Heterocycle | Engages in S... |

Synthesis & Crystal Growth Workflow

High-quality single crystals suitable for X-ray diffraction (XRD) require a specific synthesis and purification protocol to eliminate the cis-isomer and phosphonate byproducts.[1]

Synthesis Route (Horner-Wadsworth-Emmons)

The most reliable route involves the condensation of 2-carboxybenzaldehyde (or its ester) with a thiophene-2-methylphosphonate derivative.[1]

Crystallization Protocol

To obtain single crystals for XRD:

-

Solvent System: Dissolve the purified solid in hot Ethanol (95%) .

-

Nucleation: Add warm water dropwise until persistent turbidity is observed, then add a drop of ethanol to clear.

-

Growth: Allow the solution to cool slowly from 60°C to room temperature over 12 hours in a vibration-free environment.

-

Result: Pale yellow/brown needles or plates are expected, characteristic of extended conjugated systems.

Crystallographic Analysis

Based on homologous stilbene-carboxylic acid derivatives (e.g., trans-stilbene-2-carboxylic acid), the crystal structure of 2-(2-Thiophen-2-ylethenyl)benzoic acid is predicted to follow the Centrosymmetric Dimer Model .[1]

Unit Cell & Space Group

-

Crystal System: Monoclinic (Most probable) or Triclinic.

-

Space Group:

(Monoclinic) is the standard packing for carboxylic acids forming dimers. -

Z Value: 4 (4 molecules per unit cell, forming 2 dimers).

Intermolecular Interactions

The lattice energy is dominated by two primary interactions:[1]

-

Carboxylic Acid Dimerization: Two molecules link via their -COOH groups forming a cyclic eight-membered ring.[1] This is the "anchor" of the crystal structure.

-

Graph Set:

-

Bond Distance (O-H...O): ~2.60 - 2.65 Å[1]

-

-

-Stacking (Herringbone vs. Parallel):

Due to the thiophene ring, "edge-to-face" (T-shaped) interactions often compete with parallel displaced

Experimental Characterization Protocols

To validate the structure, the following self-validating protocols must be employed.

Single Crystal X-Ray Diffraction (SC-XRD)[1]

-

Mounting: Mount a crystal (

mm) on a glass fiber using epoxy or cryo-oil.[1] -

Temperature: Collect data at 100 K to reduce thermal motion of the thiophene ring (which often shows high thermal parameters due to disorder).

-

Source: Mo-K

( -

Refinement: Use SHELXL for least-squares refinement.[1] Pay special attention to the S-atom position; if the thiophene ring is disordered (flipped 180°), model it with split occupancy (e.g., 0.80:0.20).[1]

Powder X-Ray Diffraction (PXRD)

Used for bulk phase purity analysis (distinguishing polymorphs).[1]

-

Scan Range:

to -

Step Size:

.[2] -

Validation: The experimental PXRD pattern must match the simulated pattern generated from the SC-XRD .cif file.

Spectroscopic Validation Data

| Technique | Expected Signal | Structural Insight |

| 1H NMR | Doublet pair at | Confirms Trans (E) geometry of the vinyl bridge.[1] |

| IR Spectroscopy | Broad band 2500-3000 cm | Confirms O-H stretch of carboxylic acid dimer.[1] |

| Mass Spec (ESI) | [M-H] | Confirms molecular formula |

References

-

GuideChem. (2025). 2-[2-(2-thienyl)vinyl]benzoic acid Structure and Properties. Retrieved from [1]

-

ChemicalBook. (2023). 2-(2-Thienyl)benzoic acid and Analogs. Retrieved from [1]

-

MDPI. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives. (Analogous structural data for vinyl-benzoic acids). Retrieved from [1]

-

PubChem. (2025).[3] 2-(Thiophen-2-yl)benzoic acid Compound Summary. Retrieved from [1]

-

BenchChem. (2024). Technical Guide to Thio-Benzoic Acid Intermediates. Retrieved from [1]

Spectroscopic Characterization of 2-(2-Thiophen-2-ylethenyl)benzoic Acid: A Strategic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the full spectroscopic characterization of the novel compound 2-(2-Thiophen-2-ylethenyl)benzoic acid. As this molecule is not extensively documented in scientific literature, this document serves as a foundational workflow for researchers. It details the necessary experimental protocols, from fundamental UV-Vis absorption and fluorescence spectroscopy to advanced analyses of environmental sensitivity (solvatochromism and pH dependence). The guide provides not just procedural steps, but also the scientific rationale behind experimental choices, data analysis, and interpretation, grounded in established photophysical principles. By following this strategic approach, researchers can systematically elucidate the electronic and photophysical properties of this and other novel compounds, a critical step in assessing their potential in drug development and materials science.

Introduction: Unveiling a Promising Scaffold

The compound 2-(2-Thiophen-2-ylethenyl)benzoic acid integrates three key chemical moieties: a thiophene ring, a stilbene-like vinyl linker, and a benzoic acid group. This unique combination suggests a rich and complex photophysical profile with significant potential for various applications.

-

Thiophene Core: Thiophene is an electron-rich, aromatic heterocycle known for its stability and its role as a building block in many pharmacologically active compounds and organic electronic materials.[1][2] Its presence is expected to significantly influence the molecule's electronic structure and absorption/emission characteristics.[3]

-

Stilbene-like (Ethenyl) Linker: The vinyl bridge connecting the thiophene and benzoic acid rings creates a conjugated π-system analogous to stilbene. Such systems are renowned for their photoisomerization capabilities and often exhibit strong fluorescence.[4][5] The properties of this linker are central to the molecule's potential as a fluorescent probe or photoswitch.

-

Benzoic Acid Group: The carboxylic acid function introduces pH sensitivity. Deprotonation of the carboxylic acid can alter the electron-donating or -withdrawing nature of the phenyl ring, leading to significant, pH-dependent shifts in the absorption and emission spectra.[6] This feature is highly desirable for the development of pH-sensitive fluorescent sensors.

Given this structure, 2-(2-Thiophen-2-ylethenyl)benzoic acid is a promising candidate for applications as a fluorescent molecular probe, a pH sensor, or a photoswitchable therapeutic agent. A thorough characterization of its spectroscopic properties is the first and most critical step toward realizing this potential.

Strategic Workflow for Spectroscopic Characterization

The following sections detail a systematic approach to fully characterize the UV-Vis and fluorescence properties of the title compound. The workflow is designed to build from fundamental measurements to more complex environmental studies.

Phase 1: Fundamental Photophysical Properties

The initial phase focuses on acquiring the basic absorption and emission spectra, which form the basis for all subsequent quantitative and environmental analyses.

Materials and Instrumentation

-

Compound: 2-(2-Thiophen-2-ylethenyl)benzoic acid, synthesized and purified to >98% purity.[7]

-

Solvents: Spectroscopic grade solvents are required. A recommended starting set includes a non-polar solvent (e.g., Hexane or Toluene), a polar aprotic solvent (e.g., Acetonitrile or DMSO), and a polar protic solvent (e.g., Ethanol or Methanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a research-grade spectrofluorometer are necessary.

Protocol: UV-Vis Absorption Spectrum

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent (e.g., DMSO or Ethanol).

-

Working Solution: Prepare a dilute working solution (e.g., 10 µM) in the solvent of interest using a 1 cm pathlength quartz cuvette.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Spectrum: Record the absorption spectrum of the working solution over a suitable wavelength range (e.g., 250-500 nm).

-

Data Recording: Identify and record the wavelength of maximum absorbance, denoted as λmax .

Protocol: Fluorescence Emission & Excitation Spectra

-

Sample Preparation: Use the same dilute solution prepared for the UV-Vis measurement. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (typically 20-50 nm redshifted from λmax) and scan the excitation monochromator over a range that includes the absorption band. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength, λex .

-

Emission Spectrum: Set the excitation monochromator to the determined λex (or λmax) and scan the emission monochromator from a wavelength just above the excitation wavelength to the near-IR (e.g., λex + 10 nm to 700 nm).

-

Data Recording: Identify and record the wavelength of maximum fluorescence intensity, denoted as λem . Calculate the Stokes Shift (in nm) as: λem - λmax.

Phase 2: Quantitative Photophysical Parameters

This phase quantifies the efficiency of light absorption and emission, providing key performance metrics for the fluorophore.

Molar Absorptivity (ε) Determination

The molar absorptivity, or extinction coefficient, is a measure of how strongly the molecule absorbs light at a specific wavelength. It is determined using the Beer-Lambert law.

Protocol:

-

Prepare a series of dilutions from the stock solution in the solvent of interest (e.g., 2, 4, 6, 8, 10 µM).

-

Measure the absorbance of each solution at λmax.

-

Plot Absorbance vs. Concentration (M).

-

Perform a linear regression. The slope of the line is the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] The most common and reliable method is the comparative method, using a well-characterized standard.[8][9]

Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the test compound. For emission in the blue-green region, Quinine Sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a common choice.[10]

-

Solution Preparation: Prepare a series of dilutions for both the test compound and the standard in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength must be measured and kept below 0.1.

-

Fluorescence Measurement: Record the integrated fluorescence intensity (the area under the emission curve) for each solution. Ensure that the excitation wavelength and all instrument settings are identical for both the sample and standard measurements.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

Calculation: The quantum yield is calculated using the following equation:[9]

ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test compound and the standard, respectively.

-

Phase 3: Environmental Sensitivity Analysis

Understanding how the molecule's spectroscopic properties respond to changes in its local environment is crucial for its application as a sensor or probe.

Solvatochromism Study

Solvatochromism is the change in the absorption or emission color of a compound when dissolved in different solvents.[11][12] This effect provides insight into the change in the molecule's dipole moment upon excitation.[13][14]

Protocol:

-

Solvent Selection: Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol).

-

Data Collection: For each solution, record the λmax (from UV-Vis) and λem (from fluorescence).

-

Data Compilation: Tabulate the collected spectral data along with the dielectric constant (ε) and refractive index (n) for each solvent.

-

Analysis (Lippert-Mataga Plot): To analyze the data, the Stokes shift (in wavenumbers, cm⁻¹) is plotted against the solvent orientation polarizability (Δf).[14][15]

-

Stokes Shift (Δν̃): Δν̃ (cm⁻¹) = (1/λabs - 1/λem) * 10⁷

-

Orientation Polarizability (Δf): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

A linear relationship in the Lippert-Mataga plot indicates a significant change in dipole moment between the ground and excited states, characteristic of intramolecular charge transfer (ICT). The slope is proportional to the square of the change in dipole moment (µe - µg)².[15][16]

-

pH Dependence Study

The benzoic acid moiety allows for a study of how protonation and deprotonation affect the spectroscopic properties. This is effectively a spectroscopic titration to determine the ground and excited-state pKa values.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound with a constant concentration in each buffer.

-

Data Collection: Record the absorption and fluorescence emission spectra for each pH value.

-

Data Analysis: Plot the absorbance at a chosen wavelength (one that shows significant change) and the fluorescence intensity at λem as a function of pH.

-

pKa Determination: Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to determine the pKa. The pKa determined from absorbance data corresponds to the ground state, while the pKa from fluorescence data corresponds to the excited state. Changes in the spectral properties with pH confirm the role of the benzoic acid group in the molecule's electronic transitions.[17]

Data Summary and Interpretation

All quantitative data should be compiled into clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of Spectroscopic Properties in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | Φf |

| Hexane | 1.88 | 1.375 | Data | Data | Data | Data | Data |

| Toluene | 2.38 | 1.497 | Data | Data | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data | Data | Data |

| Ethanol | 24.5 | 1.361 | Data | Data | Data | Data | Data |

| Water | 80.1 | 1.333 | Data | Data | Data | Data | Data |

Note: This table should be populated with experimentally determined values.

Conclusion

This guide provides a robust, systematic framework for the comprehensive spectroscopic characterization of 2-(2-Thiophen-2-ylethenyl)benzoic acid. By following these protocols, researchers can reliably determine the molecule's fundamental photophysical parameters, including its absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. Furthermore, the detailed investigation of its response to solvent polarity and pH will elucidate the nature of its excited states and its potential as an environmentally sensitive probe. The resulting data will form a crucial foundation for any future research into the applications of this promising compound in drug discovery, chemical biology, and materials science.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. Available from: [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available from: [Link]

-

Klymchenko, A. S., & Mely, Y. (2013). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Available from: [Link]

-

Jacquemin, D., & Adamo, C. (2012). Theoretical analysis of the solvatochromism of organic dyes differing by the conjugation sequence. Journal of Photonics for Energy, 2(1), 028001. Available from: [Link]

-

Mali, S. S., & Patil, P. S. (2016). Studies on solvatochromic behavior of dyes using spectral techniques. International Journal of Modern Sciences and Engineering Technology, 3(5), 1-10. Available from: [Link]

-

Lara-Guerra, A., et al. (2025). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A. Available from: [Link]

-

Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. Available from: [Link]

-

Bamfield, P., & Hutchings, M. G. (2018). Solvatochromism. In Chromic Phenomena: Technological Applications of Colour Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Guerra, A. L., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16405-16416. Available from: [Link]

-

Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5125-5137. Available from: [Link]

-

Boldyreva, E. (2024). Relating solvatochromism and solvatomorphism in organic dyes using high pressure. IUCrJ, 11(Pt 4), 369-383. Available from: [Link]

-

Dyck, R. H., & McClure, D. S. (1962). Ultraviolet Spectra of Stilbene, p‐Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. The Journal of Chemical Physics, 36(9), 2326-2345. Available from: [Link]

-

Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-27). Springer, Berlin, Heidelberg. Available from: [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. Available from: [Link]

-

Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Semantic Scholar. Available from: [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]

- Google Patents. (2009). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid. CN101475559B.

-

Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. NSF Public Access Repository. Available from: [Link]

-

Al-Ghamdi, A. A., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(7), 3196. Available from: [Link]

-

IUPAC. (2014). Lippert–Mataga equation. In IUPAC Compendium of Chemical Terminology. Available from: [Link]

-

Zhang, J., et al. (2017). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. Available from: [Link]

-

Son, S., et al. (2001). Novel fluorophores: efficient synthesis and photophysical study. Organic Letters, 3(19), 2949–2952. Available from: [Link]

-

Métivier, R., et al. (2004). Novel Fluorophores: Efficient Synthesis and Photophysical Properties. Organic Letters, 6(5), 735–738. Available from: [Link]

-

D'Urso, A., et al. (2020). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. ResearchGate. Available from: [Link]

-

Kim, J., et al. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 28(9), 3804. Available from: [Link]

-

Lim, C. S., et al. (2015). Lessons in Organic Fluorescent Probe Discovery. Accounts of Chemical Research, 48(6), 1738–1749. Available from: [Link]

-

Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5428. Available from: [Link]

-

Oregon Medical Laser Center. (n.d.). trans-Stilbene. Available from: [Link]

-

Fron, E., et al. (2011). Synthesis, Characterization, and Photophysical Study of Fluorescent N-substituted Benzo[ghi]perylene “Swallow Tail” Monoimides. The Journal of Organic Chemistry, 76(13), 5348–5359. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Lippert-Mataga equation. Available from: [Link]

-

Šagud, I., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. International Journal of Molecular Sciences, 24(1), 610. Available from: [Link]

-

PubChem. (n.d.). 2-(Thiophen-2-yl)benzoic acid. Available from: [Link]

-

Takimiya, K., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 17, 1247–1254. Available from: [Link]

-

Singh, R., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. Available from: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]

-

Wikipedia. (n.d.). Thiophene. Available from: [Link]

-

El-Metwaly, A. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26369. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. espublisher.com [espublisher.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. CN101475559B - Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - Google Patents [patents.google.com]

- 8. iss.com [iss.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. d-nb.info [d-nb.info]

- 11. books.rsc.org [books.rsc.org]

- 12. Relating solvatochromism and solvatomorphism in organic dyes using high pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. goldbook.iupac.org [goldbook.iupac.org]

- 16. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability Profile of 2-(2-Thiophen-2-ylethenyl)benzoic Acid

Executive Summary

2-(2-Thiophen-2-ylethenyl)benzoic acid (CAS: 1966-89-8 ), also known as 2-[2-(2-thienyl)vinyl]benzoic acid, is a critical stilbene-like intermediate used primarily in the synthesis of tricyclic antihistamines (e.g., Ketotifen) and photochromic materials. Its structure features a vinyl bridge connecting a benzoic acid moiety to a thiophene ring, imparting significant photosensitivity and pH-dependent solubility .

This guide provides a rigorous technical analysis of its physicochemical behavior, offering researchers validated protocols for solubilization and stability monitoring. The core finding is that while the compound is stable in solid form under dark conditions, it undergoes rapid E/Z photoisomerization and potential oxidative photocyclization in solution, necessitating strict light-exclusion protocols.

Physicochemical Identity

Before designing solubility or stability experiments, the fundamental properties of the material must be established to predict solvent interactions.

| Property | Value | Notes |

| CAS Number | 1966-89-8 | Distinct from the ethyl (saturated) analog (CAS 1622-54-4).[1] |

| Molecular Formula | C₁₃H₁₀O₂S | |

| Molecular Weight | 230.28 g/mol | |

| Appearance | Light to Dark Brown Solid | Color intensity often correlates with oxidation/impurities. |

| pKa (Predicted) | ~4.2 – 4.5 | Behaves as a typical aromatic carboxylic acid. |

| LogP (Predicted) | ~3.4 | Lipophilic; poor water solubility at neutral/acidic pH. |

| Melting Point | ~140–145 °C | Range varies based on E/Z isomeric purity. |

Solubility Profiling

The solubility of 2-(2-Thiophen-2-ylethenyl)benzoic acid is governed by two dominant structural features: the lipophilic thienyl-vinyl backbone and the ionizable carboxylic acid .

Solvent Compatibility Matrix

The following data categorizes solvents based on experimental utility for dissolution and recrystallization.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Preferred for stock solutions and biological assays. |

| Alcohols | Ethanol (Hot) | High | Primary Recrystallization Solvent. |

| Alcohols | Ethanol (Cold) | Moderate | Good for washing precipitates. |

| Chlorinated | Chloroform, DCM | Moderate | Suitable for extraction/chromatography. |

| Ethers | THF, 1,4-Dioxane | High | Good for anhydrous reactions. |

| Hydrocarbons | Hexane, Heptane | Insoluble | Anti-solvent for precipitation. |

| Aqueous (Acidic/Neutral) | Water (pH < 7) | Insoluble | Precipitates immediately. |

| Aqueous (Alkaline) | 0.1 M NaOH | Soluble | Forms the sodium benzoate salt. |

Mechanism of Solubilization

-

pH Switching: The most effective method for purification is Acid-Base Swing . The compound dissolves readily in dilute NaOH (forming the carboxylate anion) and reprecipitates quantitatively upon addition of HCl. This confirms its identity as a weak acid and allows for aqueous processing despite its lipophilic backbone.

-

Recrystallization: Synthesis protocols typically utilize Ethanol or Ethanol/Water mixtures. The compound is soluble in boiling ethanol but crystallizes upon cooling, a property leveraged for removing non-polar impurities.

Protocol: Saturation Shake-Flask Method

To determine precise solubility in a specific organic solvent (e.g., for formulation), follow this self-validating protocol.

Figure 1: Workflow for precise solubility determination. Note the critical "Protect from Light" step to prevent isomerization during equilibration.

Stability Assessment

The stability of 2-(2-Thiophen-2-ylethenyl)benzoic acid is compromised primarily by photochemical reactions . The "styryl" (vinyl) linkage between the thiophene and benzene rings is highly active under UV-Vis irradiation.

Photochemical Instability (Critical)

Upon exposure to ambient light (especially UV components), the molecule undergoes two competing pathways:

-

E/Z Isomerization: The thermodynamically stable E-isomer (trans) converts to the Z-isomer (cis). This changes the solubility profile and melting point.

-

Oxidative Photocyclization: In the presence of oxygen and light, the Z-isomer can cyclize to form a tricyclic thieno-isocoumarin derivative or similar fused ring systems. This is an irreversible degradation pathway.

Degradation Pathway Diagram

Figure 2: Photochemical degradation pathways. The E-to-Z conversion is rapid in solution, leading to irreversible cyclization products over time.

Stability Protocol: HPLC Monitoring

To validate the stability of your stock solutions, use the following Reverse Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Gradient: 40% ACN to 90% ACN over 15 minutes.

-

-

Detection: UV at 280–320 nm (Stilbene absorption maximum).

-

Flow Rate: 1.0 mL/min.

-

Acceptance Criteria:

-

E-isomer peak area > 98%.

-

Appearance of a new peak at a slightly different retention time indicates Z-isomer formation.

-

Handling & Storage Recommendations

Based on the solubility and stability data, the following standard operating procedures (SOPs) are recommended:

-

Storage: Store the solid at -20°C in a tightly sealed, amber glass vial. Desiccation is recommended to prevent moisture absorption, which can catalyze hydrolysis or degradation.

-

Solution Preparation:

-

Always prepare solutions in amber glassware or wrap vessels in aluminum foil.

-

Use degassed solvents (sparged with Nitrogen/Argon) if the solution will be stored for >4 hours, to minimize oxidative photocyclization.

-

Preferred solvent for long-term stock: Anhydrous DMSO .

-

-

Workup: When extracting or recrystallizing, avoid prolonged exposure to direct sunlight. Use subdued lighting in the fume hood.

References

-

Synthesis and Intermediate Identification

- Patent CN101475559B: Preparation method of 2-[2-(thienyl) vinyl] benzoic acid.

-

Chemical Identity (CAS Verification)

-

ChemicalBook: Entry for CAS 1966-89-8, verifying the structure as 2-(b-(2-Thienyl)vinyl)benzoic acid.[1]

-

-

Photochemistry of Thiophene-Stilbenes

- Beilstein Journal of Organic Chemistry: "Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones".

Sources

fundamental chemical and physical properties of 2-(2-Thiophen-2-ylethenyl)benzoic acid.

Topic: Fundamental Chemical and Physical Properties of 2-(2-Thiophen-2-ylethenyl)benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Thiophen-2-ylethenyl)benzoic acid (CAS 1966-89-8) serves as a pivotal "bridge" intermediate in the synthesis of tricyclic benzocycloheptathiophene derivatives, most notably the second-generation antihistamine Ketotifen . Structurally, it is a bioisostere of o-styrylbenzoic acid, where the phenyl ring is replaced by a thiophene moiety.

This guide analyzes the molecule’s dual nature: its utility as a stable synthetic precursor for seven-membered ring formation (via reduction) and its inherent photochemical reactivity (via photocyclization). For drug development professionals, understanding the stability profile and synthetic trajectory of this compound is critical for optimizing yields of tricyclic active pharmaceutical ingredients (APIs).

Chemical Identity & Molecular Architecture

The molecule features a central vinyl linker connecting a benzoic acid moiety and a thiophene ring. The ortho-substitution pattern is the defining feature that dictates its reactivity, enabling both intramolecular cyclization and steric strain management.

| Property | Detail |

| IUPAC Name | 2-[2-(thiophen-2-yl)ethenyl]benzoic acid |

| Common Synonyms | 2-(2-Thienylvinyl)benzoic acid; o-(2-Thienylvinyl)benzoic acid |

| CAS Number | 1966-89-8 |

| Molecular Formula | C₁₃H₁₀O₂S |

| Molecular Weight | 230.28 g/mol |

| SMILES | OC(=O)c1ccccc1C=Cc2cccs2 |

| Key Functional Groups | Carboxylic acid (pKa ~4.2), Vinyl (alkene), Thiophene (heterocycle) |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (o-styrylbenzoic acid).

Physical Properties

| Parameter | Value / Description | Implication |

| Appearance | Pale yellow to light brown crystalline solid | Conjugation extends absorption into the blue/violet region. |

| Melting Point | 198–202 °C (Decomposes) | High melting point indicates strong intermolecular hydrogen bonding (dimerization) in the crystal lattice. |

| Solubility | Low in water; Soluble in DMSO, Ethanol, DCM | Requires polar organic solvents for efficient reactivity. |

| LogP (Predicted) | 3.1 – 3.4 | Moderately lipophilic; crosses membranes but requires formulation for bioavailability. |

| pKa | 4.2 ± 0.2 | Comparable to benzoic acid; forms stable salts with weak bases. |

Spectroscopic Signatures

-

UV-Vis:

approx. 320–340 nm. The extended conjugation system (thiophene-vinyl-benzene) creates a strong -

Fluorescence: Weak fluorescence is expected in solution due to competing non-radiative decay pathways (trans-cis isomerization).

-

IR Spectrum: Characteristic C=O stretch (carboxylic acid) at ~1680–1700 cm⁻¹; C=C stretch (vinyl) at ~1630 cm⁻¹.

Synthetic Pathways & Production

The industrial synthesis prioritizes the Horner-Wadsworth-Emmons (HWE) strategy over the classical Perkin condensation to ensure stereoselectivity (E-isomer) and higher yields.

Primary Synthesis Route (HWE Modification)

-

Precursor Formation: Reaction of o-cyanobenzyl bromide with triethyl phosphite yields the phosphonate ester.

-

Condensation: The phosphonate reacts with 2-thiophenecarboxaldehyde (base-catalyzed) to form the nitrile intermediate.

-

Hydrolysis: The nitrile is hydrolyzed (acidic or basic) to yield 2-(2-thiophen-2-ylethenyl)benzoic acid.

Visualization of Synthetic Logic

Figure 1: The synthetic trajectory from raw materials to the Ketotifen precursor. The vinyl acid (green) is the central node determining downstream chemistry.

Photochemical & Reactivity Profile

This section addresses the "hidden" reactivity of the molecule. As a stilbene analog, it is photosensitive.

Photocyclization (The "Side Reaction")

Unlike the desired chemical reduction, exposure to UV light induces an electrocyclic ring closure.

-

Mechanism: Under UV irradiation, the trans-isomer equilibrates with the cis-isomer. The cis-isomer undergoes

-electrocyclization followed by oxidation (or elimination) to form a thieno-isocoumarin or a thieno-phenanthrene-like system. -

Implication: Synthesis must be performed under yellow light or in the dark to prevent the formation of isocoumarin impurities, which are difficult to separate from the final API.

Chemical Reduction (The "Target Reaction")

To access the tricyclic core of Ketotifen, the vinyl double bond must be reduced to an ethyl linkage before ring closure.

-

Reagent: Hydrogen gas (

) with Palladium on Carbon (Pd/C). -

Outcome: Formation of 2-[2-(2-thienyl)ethyl]benzoic acid (CAS 1622-54-4).

-

Why? The saturated ethyl linker provides the necessary conformational flexibility to form the seven-membered ring (benzocycloheptathiophene) via Friedel-Crafts acylation. Attempting to cyclize the vinyl acid directly would favor a strained 5-membered or 6-membered ring.

Reactivity Decision Tree

Figure 2: Divergent pathways. The chemical reduction (green path) leads to the drug core, while UV exposure (orange path) leads to stable impurities.

Experimental Protocol: Synthesis & Handling

Safety Warning: Thiophene derivatives can be toxic. Handle in a fume hood.

Protocol A: Preparation of 2-(2-Thiophen-2-ylethenyl)benzoic acid

-

Reagents: o-Cyanobenzyl phosphonate (1.0 eq), 2-Thiophenecarboxaldehyde (1.1 eq), Sodium Methoxide (NaOMe), DMF.

-

Procedure:

-

Isolation: The crude acid precipitates as a yellow solid. Recrystallize from Ethanol/Water (9:1).

-

Validation: Check Melting Point (target: ~200°C) and disappearance of Nitrile peak in IR (~2220 cm⁻¹).

Protocol B: Reduction to Ethyl Analog (Critical Step)

-

Reagents: Vinyl acid (from Protocol A), 10% Pd/C, Ethanol.

-

Procedure:

-

Dissolve acid in ethanol.[1] Add catalyst (5 wt%).

-

Hydrogenate at 40 psi (approx 3 bar) for 6 hours.

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate to obtain the off-white solid 2-[2-(2-thienyl)ethyl]benzoic acid .

-

References

- Waldvogel, E., et al. (1976). "Schulze-type Photocyclization of N-Aryl-enamides." Helvetica Chimica Acta.

-

Sandoz Ltd. (1970). "Process for the production of benzocycloheptathiophene derivatives." US Patent 3,682,930. (Primary source for Ketotifen synthesis pathway).

- Martin-Smith, M., et al. (1967). "Benzo[b]thiophene derivatives. Part VII." Journal of the Chemical Society C: Organic. (Fundamental chemistry of thiophene-benzoic acid analogs).

-

PubChem Compound Summary. (2024). "2-(2-Thiophen-2-ylethenyl)benzoic acid (CAS 1966-89-8)."[3][4][5] National Center for Biotechnology Information.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. orgsyn.org [orgsyn.org]

- 3. 1966-89-8 CAS MSDS (2-(b-(2-Thienyl)vinyl)benzoicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-[2-(2-Thienyl)ethyl]benzoic acid | CAS#:1622-54-4 | Chemsrc [chemsrc.com]

Application Note: High-Fidelity Synthesis of (E)-2-(2-(Thiophen-2-ylethenyl)benzoic Acid via Horner-Wadsworth-Emmons Olefination

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-(2-(thiophen-2-yl)vinyl)benzoic acid , a critical stilbene-like intermediate used in the manufacturing of antihistamines (e.g., Ketotifen) and functionalized organic materials.

While the Wittig reaction is a classical approach for constructing alkene bridges, it often suffers from difficult purification (separation of triphenylphosphine oxide) and variable E/Z selectivity when applied to ortho-substituted benzoic acids. To ensure high stereochemical purity (E-isomer >98%) and scalable purification, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction .

Why HWE over Wittig?

-

Stereocontrol: The thermodynamic stabilization of the phosphonate carbanion predominantly yields the trans (E) isomer.

-

Purification: The phosphate ester byproducts are water-soluble, allowing for facile removal via aqueous extraction, unlike the lipophilic triphenylphosphine oxide generated in Wittig protocols.

-

Scalability: The use of phosphonate esters avoids the handling of hygroscopic phosphonium salts and allows for milder bases (e.g., NaOMe) compared to the organolithiums often required for unstabilized Wittig ylides.

Retrosynthetic Logic & Pathway

The synthesis is designed as a three-stage convergent workflow. We avoid the direct use of 2-carboxybenzyl halides to prevent "quenching" of the basic HWE reagent by the carboxylic acid proton. Instead, we utilize a methyl ester protection strategy.

The Pathway:

-

Arbuzov Rearrangement: Conversion of methyl 2-(bromomethyl)benzoate to the phosphonate ester.

-

HWE Olefination: Coupling with 2-thiophenecarboxaldehyde to form the stilbene ester.

-

Saponification: Controlled hydrolysis to release the final free acid.

Workflow Diagram

Figure 1: Convergent synthetic workflow for the target molecule via HWE olefination.

Experimental Protocol

Step 1: Synthesis of Dimethyl (2-(methoxycarbonyl)benzyl)phosphonate

Objective: Install the phosphorous moiety via Michaelis-Arbuzov reaction.[1]

Reagents:

-

Methyl 2-(bromomethyl)benzoate (1.0 equiv)

-

Trimethyl phosphite (1.2 equiv)

-

Toluene (Solvent, optional; reaction can be run neat)

Procedure:

-

Charge a round-bottom flask with Methyl 2-(bromomethyl)benzoate.

-

Add Trimethyl phosphite dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Note: A distillation head is recommended to remove the volatile methyl bromide byproduct formed during the reaction.

-

-

Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide spot should disappear.

-

Workup: Concentrate the reaction mixture under high vacuum to remove excess trimethyl phosphite. The resulting oil is usually sufficiently pure (>95%) for the next step.

-

Yield Expectation: 95–98% (Quantitative conversion is common).

-

Step 2: HWE Coupling with 2-Thiophenecarboxaldehyde

Objective: Form the carbon-carbon double bond with E-selectivity.

Reagents Table:

| Reagent | Molecular Weight | Equivalents | Role |

| Phosphonate (from Step 1) | 272.23 | 1.0 | Nucleophile |

| 2-Thiophenecarboxaldehyde | 112.15 | 1.05 | Electrophile |

| Sodium Methoxide (NaOMe) | 54.02 | 1.2 | Base |

| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Solvent (Anhydrous) |

Procedure:

-

Dissolve the Phosphonate (Intermediate A) and 2-Thiophenecarboxaldehyde in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add NaOMe (solid or 25% solution in MeOH) dropwise over 15 minutes.

-

Observation: The solution will likely turn yellow/orange, indicating the formation of the carbanion and subsequent conjugation.

-

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Validation: Check TLC. The phosphonate spot should be consumed.

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

-

Yield Expectation: 80–90%.[2]

-

Step 3: Saponification to Final Acid

Objective: Hydrolyze the methyl ester without affecting the double bond.

Procedure:

-

Dissolve the Stilbene Ester (Intermediate B) in a mixture of THF:Water (3:1).

-

Add Lithium Hydroxide monohydrate (LiOH[3]·H₂O, 3.0 equiv).

-

Stir at 60°C for 6 hours.

-

Workup:

-

Cool to room temperature.[4]

-

Evaporate the bulk of the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 using 1M HCl.

-

Precipitation: The target acid is hydrophobic and will precipitate as a solid upon acidification.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Mechanistic Insight & Stereocontrol

The high E-selectivity of this protocol is governed by the reversibility of the oxaphosphetane intermediate formation.

-

Base Attack: The methoxide base deprotonates the alpha-carbon of the phosphonate, creating a nucleophilic carbanion.

-

Addition: The carbanion attacks the thiophene aldehyde.

-

Stereochemical Drift: Unlike unstabilized Wittig reagents (which form Z-alkenes via a kinetic irreversible step), the HWE intermediates can equilibrate. The steric bulk of the phosphonate ester groups and the thermodynamic stability of the trans-stilbene system drive the equilibrium toward the trans-oxaphosphetane, which collapses to the E-alkene.

Mechanism Diagram[1][3][5]

Figure 2: Mechanistic pathway highlighting the equilibration step responsible for E-selectivity.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Off-white to pale yellow powder.

-

1H NMR (DMSO-d6): Look for the vinylic protons.

-

The alkene protons typically appear as two doublets between 7.0–7.8 ppm.

-

Coupling Constant (J): A J-value of 16.0 Hz confirms the E (trans) geometry. A J-value of ~12 Hz would indicate Z (cis).

-

-

Melting Point: 205–210°C (Decomposes).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete removal of MeBr | Ensure vigorous reflux and use a distillation setup to drive off MeBr gas. |

| Z-Isomer Presence | Kinetic control | Ensure the HWE reaction warms fully to RT or reflux briefly. Switch solvent to DMF to promote equilibration. |

| Incomplete Hydrolysis | Steric hindrance | Increase temperature to 80°C or switch base to NaOH/MeOH. |

| Oily Product | Impurities | Recrystallize the final acid from Ethanol/Water. |

References

-

Patent CN101475559B : Preparation method of 2-[2-(thienyl) vinyl] benzoic acid. (Describes the industrial synthesis of this specific scaffold).

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. (The definitive review on HWE/Wittig mechanisms).

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. (Original HWE methodology).

-

Organic Syntheses, Coll. Vol. 10, p. 496 (2004) . Synthesis of Stilbenes via HWE. (Standard protocols for stilbene derivatives).

Sources

Application Note: Incorporation of 2-(2-Thiophen-2-ylethenyl)benzoic Acid in Dye-Sensitized Solar Cells (DSSCs)

Executive Summary

This application note details the synthesis, characterization, and device integration of 2-(2-Thiophen-2-ylethenyl)benzoic acid (TVBA) . While widely recognized as a pharmaceutical intermediate for antihistamines (e.g., Ketotifen), TVBA serves as an excellent model D-π-A (Donor-π-Acceptor) organic sensitizer for Dye-Sensitized Solar Cells (DSSCs).

Unlike high-efficiency commercial dyes (e.g., N719 or MK-2) that utilize cyanoacrylic acid anchors, TVBA utilizes a benzoic acid anchoring group . This protocol is designed for researchers investigating:

-

Electron Injection Kinetics: Comparing benzoic acid vs. cyanoacrylic acid anchoring modes.

-

Conjugation Effects: Studying the thiophene-vinyl-phenyl charge transfer bridge.

-

Co-sensitization: Using small organic molecules to prevent aggregation of larger porphyrin/ruthenium dyes.

Molecular Rationale & Design

The TVBA molecule operates on the fundamental D-π-A architecture required for photovoltaic sensitization:

-

Donor (D): The Thiophene ring acts as the electron-rich moiety, raising the HOMO level and enhancing light absorption in the UV-Vis region.

-

π-Bridge: The Vinyl (ethenyl) group provides a conjugated pathway, facilitating charge transfer from the donor to the acceptor.

-

Acceptor/Anchor (A): The Benzoic Acid moiety binds to the TiO₂ surface (via ester or bidentate bridging) and withdraws electrons to inject them into the semiconductor conduction band.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electron flow from the excited state of TVBA into the TiO₂ lattice.

Figure 1: Photo-induced electron transfer mechanism in TVBA-sensitized solar cells.

Synthesis Protocol: Horner-Wadsworth-Emmons Route

While TVBA can be purchased, in-house synthesis allows for derivative modification. The preferred route utilizes a condensation between a phosphonate and an aldehyde, ensuring high trans-selectivity for the vinyl bridge.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reagents: 2-Thiophenecarboxaldehyde, Methyl 2-(diethoxyphosphoryl)acetate (or o-cyanobenzyl phosphonate for specific isomers), Sodium Hydride (NaH), THF (anhydrous), Hydrochloric acid.

-

Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Reflux condenser.

Step-by-Step Synthesis

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Phosphonate Addition: Dropwise add the phosphonate precursor (1.0 eq) dissolved in THF. Stir for 30 min until evolution of H₂ ceases.

-

Coupling: Add 2-Thiophenecarboxaldehyde (1.0 eq) slowly. The solution will typically turn yellow/orange, indicating conjugation formation.

-

Reaction: Warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Hydrolysis (Critical): The resulting ester/nitrile intermediate must be hydrolyzed to the free acid. Reflux in EtOH/NaOH (2M) for 4 hours, then acidify with HCl to pH 2.

-

Purification: Recrystallize from Ethanol/Water. The product should be a light yellow/brown solid.

Integrity Check: Verify structure via ¹H-NMR. Look for the characteristic vinyl doublet signals (coupling constant J ≈ 16 Hz indicates trans isomer).

DSSC Device Fabrication Protocol

This protocol ensures a self-validating system where control cells can be compared against the TVBA test cells.

Phase A: Photoanode Preparation

-

Substrate Cleaning: Sonicate FTO (Fluorine-doped Tin Oxide) glass in detergent, water, acetone, and ethanol (15 min each).

-

TiO₂ Deposition: Screen-print a transparent TiO₂ paste (20 nm particle size) onto the FTO.

-

Target Thickness: 10–12 μm.

-

-

Sintering: Heat at 500°C for 30 min in a muffle furnace to establish inter-particle connectivity.

-

TiCl₄ Treatment (Optional but Recommended): Immerse sintered films in 40 mM TiCl₄ (aq) at 70°C for 30 min to improve surface roughness and bonding. Re-sinter at 500°C for 30 min.

Phase B: Dye Sensitization (Staining)

-

Solvent: Acetonitrile : tert-Butanol (1:1 volume ratio).

-

Dye Concentration: 0.3 mM TVBA.

-

Co-adsorbent: Add 10 mM Deoxycholic Acid (DCA) or CDCA.

-

Expert Insight: Benzoic acid derivatives are prone to π-π stacking aggregation. DCA is mandatory to disrupt these aggregates and prevent self-quenching.

-

-

Staining Time: Immerse the active area of the electrode in the dye solution for 16–24 hours in the dark at room temperature.

Phase C: Assembly

-

Counter Electrode: Drill a hole in a separate FTO glass. Coat with Platinum catalyst (via thermal decomposition of H₂PtCl₆ at 400°C).

-

Sealing: Sandwich the Photoanode (dyed TiO₂) and Counter Electrode (Pt) using a thermoplastic spacer (Surlyn, 25 μm). Heat press at 110°C.

-

Electrolyte Injection: Vacuum-fill the cell with Iodide/Triiodide electrolyte (0.05 M I₂, 0.1 M LiI, 0.6 M PMII in Acetonitrile/Valeronitrile).

-

Final Seal: Seal the filling hole with a Surlyn patch and cover glass.

Characterization & Data Analysis

Workflow Diagram

Figure 2: Validation workflow for organic dye-sensitized solar cells.

Expected Metrics & Interpretation

When analyzing TVBA, compare results against a standard N719 reference cell.

| Parameter | Symbol | Expected Trend (TVBA) | Physical Explanation |

| Open Circuit Voltage | 0.55 – 0.65 V | Lower than N719 due to faster recombination rates at the benzoic acid/TiO₂ interface compared to cyanoacrylic anchors. | |

| Short Circuit Current | 4 – 8 mA/cm² | Limited by the narrower absorption spectrum (TVBA absorbs mostly UV-Blue, <450nm) compared to panchromatic dyes. | |

| Fill Factor | 0.60 – 0.70 | High series resistance if dye aggregation occurs. | |

| Efficiency | 1.5% – 3.0% | Moderate efficiency. Useful for indoor light harvesting (fluorescent lighting) rather than full sun. |

Troubleshooting & Optimization

Issue: Low (High Recombination)

-

Cause: The benzoic acid anchor allows water molecules to approach the TiO₂ surface, or the dye coverage is insufficient.

-

Solution: Increase the concentration of CDCA co-adsorbent to 20 mM. Add 4-tert-butylpyridine (TBP) to the electrolyte (0.5 M) to shift the TiO₂ conduction band edge upward.

Issue: Dye Desorption

-

Cause: Benzoic acid ester linkages are less stable than phosphonic or cyanoacrylic linkages in the presence of water.

-

Solution: Ensure all solvents (Acetonitrile) are anhydrous . Seal cells immediately after fabrication.

References

-

Susquehanna University. "Toward tightly bound carboxylic acid-based organic dyes for DSCs: relative TiO2 binding strengths of benzoic acid, cyanoacrylic acid, and conjugated double carboxylic acid anchoring dyes." Elsevier B.V.[1] (2016). 1[2][3]

-

Google Patents. "CN101475559B - Preparation method of 2-[2-(thienyl) vinyl] benzoic acid." 2[2]

-

ResearchGate. "Electron‐Withdrawing Anchor Group of Sensitizer for Dye‐Sensitized Solar Cells, Cyanoacrylic Acid, or Benzoic Acid?" (2019). 4

-

MDPI. "Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells." (2014). 5

-

Jayaraj Annapackiam College. "The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2." (2017). 6

Sources

- 1. Research Portal [susqu-researchmanagement.esploro.exlibrisgroup.com]

- 2. CN101475559B - Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. annejac.ac.in [annejac.ac.in]

methodology for fabricating thin films of 2-(2-Thiophen-2-ylethenyl)benzoic acid for device applications

Application Note: Precision Fabrication of 2-(2-Thiophen-2-ylethenyl)benzoic acid Thin Films for Device Applications

Executive Summary

This guide details the fabrication protocols for 2-(2-Thiophen-2-ylethenyl)benzoic acid (henceforth T2TBA ), a conjugated small molecule integrating a thiophene donor, a vinylene linker, and a benzoic acid acceptor/anchor. Due to its bifunctional nature, T2TBA is utilized in two primary device contexts: as a Self-Assembled Monolayer (SAM) for interface engineering in organic electronics (e.g., modifying ITO or metal oxide work functions) and as a discrete active layer in organic field-effect transistors (OFETs) or photoswitches.

This document provides three validated methodologies:

-

Interfacial Self-Assembly (SAM): For monolayer modification of electrodes.[1]

-

Solution Processing (Spin Coating): For rapid prototyping of thick films (>20 nm).[1]

-

Vacuum Thermal Evaporation (VTE): For high-purity, crystalline thin films.[1]

Material Chemistry & Pre-requisites

Compound Profile:

-

Molecular Weight: ~230.28 g/mol [1]

-

Structure: A

-conjugated stilbene-like motif capable of photo-isomerization (E/Z) and photocyclization.[1] -

Solubility: Soluble in THF, DMSO, Ethanol (moderate), Chloroform. Poorly soluble in water/hexanes.[1]

Pre-deposition Purification (Critical): Commercial T2TBA often contains synthetic byproducts (e.g., phosphonate esters from Horner-Wadsworth-Emmons synthesis).[1]

-

Protocol: Recrystallize twice from Ethanol/Water (80:20 v/v).

-

Vacuum Sublimation: For VTE applications, sublime at

(

Protocol A: Interfacial Self-Assembly (SAM Formation)[1]

Context: Used to modify the work function of oxides (ITO, ZnO,

Workflow Diagram:

Figure 1: Workflow for anchoring T2TBA monolayers onto oxide surfaces.[1]

Step-by-Step Protocol:

-

Substrate Activation:

-

Solution Preparation:

-

Dissolve T2TBA in anhydrous ethanol to a concentration of 1.0 mM .

-

Note: Ethanol is preferred over THF for SAMs as it is less likely to damage underlying plastic substrates or organic interlayers, though THF promotes higher solubility.[1]

-

-

Deposition (Immersion):

-

Immerse the activated substrate into the solution.[3]

-

Duration: 12–24 hours.

-

Environment: Sealed container in the dark (to prevent photo-isomerization of the vinyl bond).

-

-

Rinsing & Annealing:

Protocol B: Solution Processing (Spin Coating)

Context: For fabricating the active channel in OTFTs or bulk heterojunctions.

Optimization Table:

| Parameter | Setting | Rationale |

| Solvent | THF or Chlorobenzene | High solubility; Chlorobenzene promotes slower drying and better crystallization.[1] |

| Concentration | 10–15 mg/mL | Target thickness of 40–60 nm.[1] |

| Filter | 0.45 | Remove aggregates; PTFE is resistant to THF/CB.[1] |

| Spin Speed | 1500–2000 RPM | Balance between coverage and shear force.[1] |

| Substrate Temp | Room Temp (25°C) | Elevated temps cause rapid solvent evaporation, leading to amorphous films.[1] |

Step-by-Step Protocol:

-

Substrate Pre-treatment:

-

If depositing on

, treat with HMDS (Hexamethyldisilazane) vapor to passivate surface traps.[1]

-

-

Deposition:

-

Dispense 50

L of solution dynamically (while substrate rotates at 500 rpm) to ensure wetting.[1] -

Ramp to 2000 rpm (acceleration 500 rpm/s) and hold for 60 seconds.

-

-

Solvent Annealing (Optional but Recommended):

-

Place the wet film in a petri dish with a solvent reservoir (Chlorobenzene) for 1 hour. This slows drying, allowing T2TBA molecules to

-stack efficiently.[1]

-

-

Thermal Annealing:

-

Bake at 110°C for 30 mins under Nitrogen.

-

Caution: Do not exceed 160°C to avoid thermal cyclization unless intended.[1]

-

Protocol C: Vacuum Thermal Evaporation (VTE)

Context: The "Gold Standard" for high-mobility devices.[1] VTE avoids solvent impurities and allows precise thickness control.[1]

VTE Parameters:

-

Base Pressure:

Torr.[1] -

Source Temperature: ~130–150°C (Material dependent; T2TBA sublimes before melting).[1]

-

Deposition Rate: 0.1 – 0.3 Å/s.[1] Slow rates are critical for ordering.

-

Substrate Temperature: Room Temperature or heated to 60°C.

Logic: T2TBA has a carboxylic acid group which can dimerize.[1] Evaporation must be gentle to prevent decarboxylation (loss of

Characterization & Validation

To ensure the protocol succeeded, perform the following checks:

| Technique | Metric | Success Criteria |

| Contact Angle (Water) | Surface Energy | SAMs: Angle should increase from <10° (clean ITO) to >70° (T2TBA modified), indicating hydrophobic tail exposure.[1] |

| UV-Vis Spectroscopy | Aggregation | Look for a red-shift in absorption compared to solution (J-aggregation) indicating ordered |

| XRD (Out-of-Plane) | Crystallinity | Sharp peaks at low |

| AFM | Morphology | Spin Coat: RMS roughness < 2 nm.[1] VTE: Terraced grains visible.[1] |

References

-

PubChem. 2-(Thiophen-2-yl)benzoic acid | C11H8O2S.[1][4][5] National Library of Medicine.[1] Available at: [Link]

-

MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors. (Demonstrates benzoic acid binding to oxides). Available at: [Link]

-

AIP Publishing. Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices.[1] Available at: [Link][6][7][8]

Sources

- 1. Thiophen-2-yl benzoate | C11H8O2S | CID 569593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101475559B - Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-(Thiophen-2-yl)benzoic acid | C11H8O2S | CID 5105623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(thiophen-2-yl)benzoic acid (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

experimental setup for measuring the nonlinear optical properties of 2-(2-Thiophen-2-ylethenyl)benzoic acid

Application Note: Characterization of Nonlinear Optical (NLO) Properties of 2-(2-Thiophen-2-ylethenyl)benzoic acid

Executive Summary & Molecular Context

This guide details the experimental protocols for quantifying the second-order (

Molecular Rationale:

This compound represents a classic Donor-

-

Donor: The electron-rich thiophene ring.

-

Bridge: The ethenyl (vinyl) linker provides a conjugated pathway for charge transfer.

-

Acceptor: The benzoic acid moiety acts as the electron withdrawer.

Relevance to Drug Development: Beyond materials physics, this characterization is critical for bio-imaging . Organic chromophores with high Two-Photon Absorption (TPA) cross-sections are candidates for Two-Photon Fluorescence Microscopy (TPFM) , allowing deep-tissue imaging with minimal phototoxicity. The carboxylic acid group further allows bioconjugation to proteins or drug nanocarriers.

Sample Preparation Protocols

Reliable NLO data depends entirely on the material phase (solid vs. solution).

A. Solution Preparation (For Z-Scan / )

-

Solvent Selection: Use spectroscopic grade DMSO or DMF. These are required to dissolve the polar carboxylic acid while avoiding hydrogen-bonding aggregation common in non-polar solvents.

-

Concentration: Prepare a stock solution of

M. Filter through a 0.2 -

Cuvette: Use 1 mm or 2 mm path-length quartz cuvettes. Note: Glass cuvettes may absorb UV/NIR laser pulses and fracture.

B. Powder Preparation (For Kurtz-Perry / )

-

Crystallization: Recrystallize the compound from Ethanol/Water (80:20) to ensure high purity.

-

Sizing: Grind the crystals and sieve them into distinct particle size ranges (e.g., 20–40

m, 40–60-

Expert Insight: Measuring SHG intensity as a function of particle size is required to determine if the material is phase-matchable .

-

Protocol A: Kurtz-Perry Powder Technique (SHG Screening)

This method qualitatively screens for Second Harmonic Generation (SHG). It determines if the crystal packing is non-centrosymmetric (a requirement for

-

Warning: Carboxylic acids often form centrosymmetric dimers (head-to-head hydrogen bonding), which cancels bulk SHG. If the signal is zero, consider synthesizing a salt (e.g., sodium or piperazinium salt) to disrupt the symmetry.

Experimental Setup (Diagram)

Figure 1: Schematic of the Kurtz-Perry Powder Setup. The back-scattering geometry minimizes absorption losses.

Step-by-Step Procedure

-

Reference Standard: Load a capillary with microcrystalline Urea or KDP (Potassium Dihydrogen Phosphate) as a reference.

-

Sample Loading: Densely pack the sieved 2-(2-Thiophen-2-ylethenyl)benzoic acid powder into a matching capillary. Ensure no voids.

-

Irradiation: Direct the Q-switched Nd:YAG laser (1064 nm, 10 Hz repetition rate) onto the capillary.

-

Detection: Measure the generated green light (532 nm) using the PMT.

-

Calculation: Calculate the SHG efficiency using the ratio:

Protocol B: Z-Scan Technique ( Characterization)

The Z-scan is the gold standard for separating Nonlinear Refraction (NLR,

Experimental Setup (Diagram)

Figure 2: Dual-arm Z-scan setup allowing simultaneous measurement of Closed Aperture (Refraction) and Open Aperture (Absorption) signals.

Step-by-Step Procedure

-

Beam Characterization: Measure the beam waist (

) precisely using the knife-edge method. For organic chromophores, a waist of 20–30 -

Alignment: Place the sample cuvette on a motorized translation stage moving along the Z-axis (propagation direction).

-

Open Aperture Scan (OA):

-

Remove the iris (or use the open arm).

-

Translate sample from

to -

Result: A dip in transmission at

indicates Two-Photon Absorption (TPA) or Reverse Saturable Absorption (RSA).

-

-

Closed Aperture Scan (CA):

-

Place an iris before the detector (transmittance

to -

Translate sample.

-

Result: A "Peak-Valley" signature indicates self-defocusing (

), while "Valley-Peak" indicates self-focusing (

-

Data Analysis & Equations

| Parameter | Symbol | Source | Formula / Note |

| Nonlinear Absorption | Open Aperture | Fit to | |

| Nonlinear Refraction | Closed Aperture | $\Delta T{p-v} \approx 0.406 (1-S)^{0.25} | |